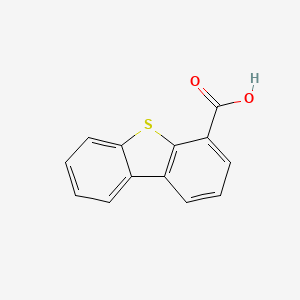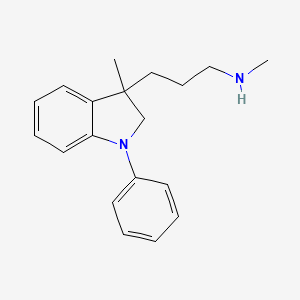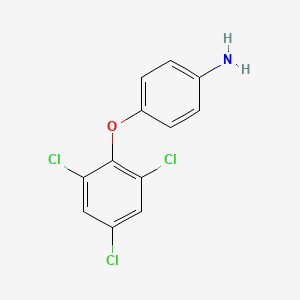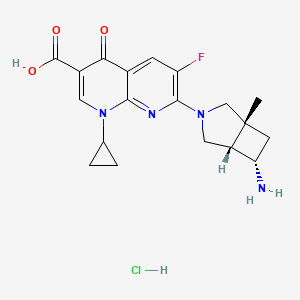
Ecenofloxacin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the preparation of the core fluoroquinolone structure, followed by the addition of the bicyclic amine group under controlled reaction conditions .
Industrial Production Methods
Industrial production of CFC-222 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
CFC-222 undergoes various chemical reactions, including:
Oxidation: CFC-222 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the chemical structure of CFC-222, potentially altering its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CFC-222. These derivatives can exhibit different antibacterial activities and pharmacokinetic properties .
Scientific Research Applications
CFC-222 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
CFC-222 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are similar to those of other fluoroquinolones .
Comparison with Similar Compounds
Similar Compounds
Comparison
CFC-222 is more active than ciprofloxacin and similar to sparfloxacin against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Against gram-negative bacteria, its activity is comparable to sparfloxacin but less than ciprofloxacin . CFC-222 demonstrates better efficacy than ofloxacin in certain bacterial infections . Its unique C-7 bicyclic amine moiety contributes to its distinct antibacterial properties .
Properties
CAS No. |
162424-67-1 |
|---|---|
Molecular Formula |
C19H22ClFN4O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H21FN4O3.ClH/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17;/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27);1H/t12-,14-,19-;/m0./s1 |
InChI Key |
OTJVJUVCWOCNQA-ZJKXRWPCSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl |
SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl |
Synonyms |
CFC 222 CFC-222 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



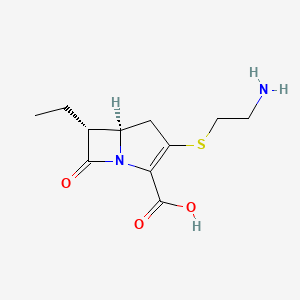
![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)
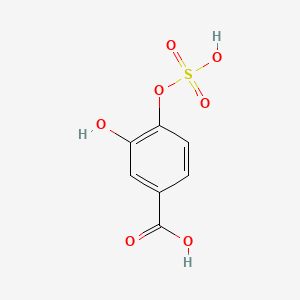

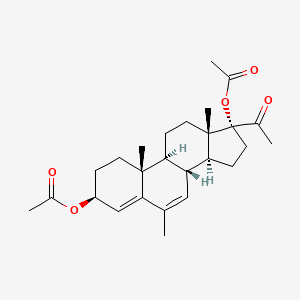

![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
